5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide
Description
5-Methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a prop-2-yn-1-yl (propargyl) carboxamide moiety at position 2. This structure places it within a broader class of biologically active isoxazole carboxamides, which are studied for their diverse pharmacological properties, including immunosuppressive, anti-inflammatory, and antibacterial activities .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQQESTLLHJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Substitution Reactions: Introduction of the phenyl, methyl, and prop-2-yn-1-yl groups can be done through various substitution reactions using reagents like phenyl halides, methyl halides, and propargyl halides.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazole ring or the prop-2-yn-1-yl group, potentially forming saturated or partially saturated products.
Substitution: The phenyl and prop-2-yn-1-yl groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Isoxazole carboxamides exhibit significant pharmacological diversity due to variations in substituents at positions 3, 4, and 5 of the oxazole ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Isoxazole Carboxamides
Functional and Pharmacological Insights
- HWA-486/Leflunomide: This compound, bearing a 4-(trifluoromethyl)phenyl group, demonstrates potent immunosuppressive activity by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. Its trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability .
- 5-Benzamido-N-(4-chlorophenyl)-... : The substitution of a benzamido group at position 5 and a 4-chlorophenyl amide confers anti-inflammatory activity in carrageenan-induced models, likely through COX-2 inhibition. The chloro substituent may enhance target binding via hydrophobic interactions .
- Propargyl Substituent (Target Compound): The propargyl group in the target compound is a unique feature compared to bulkier substituents (e.g., trifluoromethyl or isopropyl).
Biological Activity
5-Methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide is a nitrogen-containing heterocyclic compound known for its unique oxazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 225.26 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 225.26 g/mol |
| IUPAC Name | This compound |
| LogP | 2.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that compounds with oxazole rings exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action for this compound is still under investigation; however, it is believed to interact with specific biological targets through covalent bonding and modulation of enzyme activity.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The introduction of alkynyl groups has been shown to enhance the potency of these compounds against tumor cells by inducing apoptosis through oxidative stress pathways .
- Antimicrobial Properties : Another research highlighted the antimicrobial efficacy of similar oxazole derivatives against gram-positive and gram-negative bacteria. The presence of the phenyl group in the structure appears to contribute to increased membrane permeability, leading to enhanced antibacterial activity.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds containing oxazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect may be mediated through the inhibition of NF-kB signaling pathways .
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide, and how are intermediates characterized?
- Answer : A typical synthesis involves coupling reactions using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, a two-step procedure may include:
Preparation of the oxazole core via cyclization of acylated precursors.
Amidation with propargylamine under mild conditions (room temperature, DMF solvent).
Intermediates are characterized using , , and mass spectrometry (MS). For instance, signals for the propargyl group typically appear at δ 2.2–2.4 ppm (terminal CH) and 1.8–2.0 ppm (acetylenic proton) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : identifies protons (e.g., methyl groups at δ 2.6 ppm, aromatic protons at δ 7.4–8.1 ppm). confirms carbonyl carbons (~165–170 ppm) and heterocyclic carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z ~285 for similar oxazole derivatives) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm) and oxazole rings (~1600 cm) .
Q. What are the primary biological targets or activities reported for structurally related oxazole carboxamides?
- Answer : Analogous compounds exhibit enzyme inhibition (e.g., cyclooxygenase-2, COX-2) or anticancer activity. For example, pyrazole-oxazole hybrids show IC values in the low micromolar range against cancer cell lines, attributed to their ability to intercalate DNA or inhibit kinase pathways .
Advanced Research Questions
Q. How can researchers optimize coupling reactions for similar oxazole carboxamides to improve yields and purity?
- Answer : Key strategies include:
- Reagent Selection : Use EDCI/HOBt or DCC (dicyclohexylcarbodiimide) for efficient activation of carboxylic acids.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates.
- Temperature Control : Reactions performed at 0–25°C minimize side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields for similar compounds range from 62% to 71% under optimized conditions .
Q. How can structural modifications (e.g., substituent variation) influence the bioactivity and physicochemical properties of this compound?
- Answer :
- Methoxy Groups : Addition of methoxy substituents (e.g., at the phenyl ring) enhances solubility and alters electronic properties, potentially improving binding to hydrophobic enzyme pockets.
- Propargyl Group : The terminal alkyne enables click chemistry for bioconjugation or probe development.
Comparative studies show that 3,4,5-trimethoxyphenyl derivatives exhibit 2–3× higher activity than monosubstituted analogs due to increased lipophilicity and steric complementarity .
Q. What strategies resolve discrepancies in biological activity data across different substituted oxazole carboxamides?
- Answer :
- Data Normalization : Control for batch-to-batch variability in compound purity using HPLC.
- Assay Validation : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) and use standardized protocols (e.g., MTT assay for cytotoxicity).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with COX-2 Arg120) that explain activity variations. For example, electron-withdrawing groups on the phenyl ring may reduce binding affinity by 30–50% .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation.
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
